molecular formula C10H15Cl2FN2O B2981910 2-Fluoro-4-morpholinoaniline dihydrochloride CAS No. 2006276-93-1

2-Fluoro-4-morpholinoaniline dihydrochloride

Cat. No.: B2981910
CAS No.: 2006276-93-1
M. Wt: 269.14
InChI Key: XHUAOWGHYUIEMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-morpholinoaniline dihydrochloride typically involves the reaction of 2-fluoro-4-nitroaniline with morpholine. The process can be summarized as follows:

    Starting Materials: 2-fluoro-4-nitroaniline, morpholine, potassium carbonate, and dimethylacetamide.

    Reaction Conditions: The reaction mixture is heated to 60–65°C and stirred for 10 hours.

    Reduction: The nitro group is reduced to an amine group, resulting in the formation of 2-fluoro-4-morpholinoaniline.

    Dihydrochloride Formation: The final step involves the conversion of 2-fluoro-4-morpholinoaniline to its dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to mix and heat the starting materials.

    Continuous Stirring: Ensuring uniform reaction conditions throughout the mixture.

    Purification: Employing techniques such as crystallization and filtration to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-morpholinoaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Modified amine derivatives.

    Substitution Products: Compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-4-morpholinoaniline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-morpholinoaniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler fluorinated aniline derivative.

    4-Morpholinoaniline: Lacks the fluorine atom but contains the morpholine ring.

    2-Fluoro-4-nitroaniline: Precursor in the synthesis of 2-Fluoro-4-morpholinoaniline dihydrochloride.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the morpholine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-fluoro-4-morpholin-4-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;;/h1-2,7H,3-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAOWGHYUIEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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